molecular formula C18H25N B10785358 10-(Cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

10-(Cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

Cat. No.: B10785358
M. Wt: 255.4 g/mol
InChI Key: SVKVWRTVTPUQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Volazocine can be synthesized through two primary routes:

Chemical Reactions Analysis

Volazocine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a model compound for studying opioid receptor interactions.

    Biology: Investigating its effects on biological systems, particularly its interaction with opioid receptors.

    Medicine: Exploring its potential as an analgesic with fewer side effects compared to other opioids.

    Industry: Potential use in the development of new analgesic drugs

Mechanism of Action

Volazocine exerts its effects by acting as an agonist at opioid receptors. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic effects. The exact molecular targets and pathways involved include the central nervous system’s opioid receptors .

Comparison with Similar Compounds

Volazocine is similar to other benzomorphan opioids such as:

What sets volazocine apart is its unique combination of potent agonist properties with anesthetic-antagonist characteristics, making it a compound of interest for further research .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N/c1-13-17-11-15-5-3-4-6-16(15)18(13,2)9-10-19(17)12-14-7-8-14/h3-6,13-14,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKVWRTVTPUQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=CC=CC=C3C1(CCN2CC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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